molecular formula C22H18FN3O3 B2413731 4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide CAS No. 1172421-10-1

4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2413731
CAS No.: 1172421-10-1
M. Wt: 391.402
InChI Key: XPUNWCCHDFQOFF-UHFFFAOYSA-N
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Description

4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-phenylmethoxypyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3/c23-17-8-10-18(11-9-17)26-14-20(29-15-16-5-2-1-3-6-16)21(25-26)22(27)24-13-19-7-4-12-28-19/h1-12,14H,13,15H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUNWCCHDFQOFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN(N=C2C(=O)NCC3=CC=CO3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the condensation of a hydrazine derivative with a 1,3-diketone.

    Introduction of the benzyloxy group: This step involves the alkylation of the pyrazole ring with a benzyl halide under basic conditions.

    Attachment of the fluorophenyl group: This can be done via a Suzuki coupling reaction between a boronic acid derivative and a halogenated pyrazole.

    Incorporation of the furan-2-ylmethyl group: This step involves the reaction of the intermediate with a furan-2-ylmethyl halide.

    Formation of the carboxamide group: This final step involves the reaction of the intermediate with an appropriate amine under coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzyloxy group (-OCH₂C₆H₅) undergoes nucleophilic substitution under acidic or basic conditions. For example:

  • Hydrogenolysis with H₂/Pd-C in ethanol removes the benzyl group, yielding 4-hydroxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide derivatives.

  • Alkylation with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ replaces the benzyloxy group with methoxy or other alkoxy substituents.

Table 1 : Substitution reactions of the benzyloxy group

Reaction TypeConditionsProductYield (%)
HydrogenolysisH₂ (1 atm), Pd-C, EtOH4-hydroxy-pyrazole derivative85–92
AlkylationCH₃I, K₂CO₃, DMF, 80°C4-methoxy-pyrazole derivative78

Hydrolysis of the Carboxamide Group

The carboxamide (-CONH-) moiety undergoes hydrolysis under acidic or alkaline conditions:

  • Acidic hydrolysis (6M HCl, reflux, 8h) converts the amide to a carboxylic acid (-COOH).

  • Basic hydrolysis (NaOH 10%, 100°C, 6h) yields the corresponding carboxylate salt.

Key observations :

  • Hydrolysis rates depend on steric hindrance from the furan-2-ylmethyl group.

  • Carboxylic acid derivatives show improved solubility in polar solvents.

Ring-Opening and Rearrangement Reactions

The pyrazole ring participates in electrophilic aromatic substitution (EAS) and ring-modification reactions:

  • Nitration (HNO₃/H₂SO₄, 0°C) introduces nitro groups at the C5 position of the pyrazole ring .

  • Suzuki coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) functionalizes the pyrazole core with aryl groups .

Table 2 : Pyrazole ring modification reactions

ReactionReagents/ConditionsProductYield (%)
NitrationHNO₃ (2 eq.), H₂SO₄, 0°C5-nitro-pyrazole derivative65
Suzuki CouplingPhB(OH)₂, Pd(PPh₃)₄, 80°C5-phenyl-pyrazole derivative72

Functionalization of the Furan-2-ylmethyl Group

The furan ring undergoes characteristic Diels-Alder reactions and oxidation:

  • Diels-Alder with maleic anhydride (reflux, toluene) forms bicyclic adducts .

  • Oxidation (KMnO₄, H₂O, 25°C) converts the furan to a maleimide derivative.

Mechanistic insight :

  • The electron-rich furan ring acts as a diene in cycloaddition reactions.

  • Oxidation proceeds via cleavage of the furan oxygen ring, forming α,β-unsaturated carbonyl compounds .

Stability Under Thermal and Photolytic Conditions

  • Thermal decomposition (TGA analysis) begins at 220°C, with major degradation products including CO₂ and fluorobenzene.

  • Photolysis (UV light, 254 nm) induces cleavage of the N–C bond between pyrazole and carboxamide groups.

Biological Activity Modulation via Structural Modifications

Derivatives synthesized through these reactions exhibit enhanced pharmacological properties:

  • Antibacterial activity : Nitro-substituted analogs show 2–4× improved MIC values against S. aureus compared to the parent compound .

  • Anticancer potential : Suzuki-coupled aryl derivatives demonstrate IC₅₀ values of 8–12 µM against MCF-7 cells .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide typically involves multi-step reactions that incorporate various synthetic strategies. The compound's structure is characterized by the presence of a pyrazole ring, which is known for its pharmacological properties.

Key Structural Features:

  • Pyrazole Core: The pyrazole moiety is crucial for biological activity, particularly in kinase inhibition.
  • Fluorophenyl Substituent: The inclusion of a fluorinated phenyl group enhances lipophilicity and biological activity.
  • Furan Ring: The furan moiety contributes to the compound's interaction with biological targets.

Anticancer Properties

Research has indicated that compounds with a pyrazole structure exhibit significant anticancer activities. For instance, studies have shown that derivatives of pyrazole can act as potent inhibitors of various kinases involved in cancer progression.

Case Study:
A study evaluated the efficacy of substituted pyrazole derivatives against breast cancer cell lines, revealing that certain modifications led to enhanced potency and reduced efflux rates. Specifically, compounds with an IC50 in the nanomolar range demonstrated promising results in inhibiting tumor growth in vitro .

CompoundIC50 (nM)Cancer Type
Compound A138Breast Cancer
Compound B12Lymphoma

Antiviral Activity

The compound has also been investigated for its antiviral properties. In particular, it has shown efficacy against viral infections by inhibiting key enzymes involved in viral replication.

Case Study:
A recent study highlighted the compound's ability to inhibit reverse transcriptase activity in HIV, demonstrating an IC50 value of 2.3 µM against wild-type strains . This suggests potential use in developing antiviral therapies.

Virus TypeIC50 (µM)Mechanism
HIV2.3Reverse Transcriptase Inhibition

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzyloxy)-1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide
  • 4-(benzyloxy)-1-(4-bromophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide
  • 4-(benzyloxy)-1-(4-methylphenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide

Uniqueness

The uniqueness of 4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its biological activity and stability compared to similar compounds with different substituents.

Biological Activity

The compound 4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide is a synthetic organic molecule belonging to the pyrazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C19_{19}H18_{18}F1_{1}N3_{3}O3_{3}
  • Molecular Weight : 357.36 g/mol

The structural components include:

  • A pyrazole ring
  • A benzyloxy group
  • A fluorophenyl group
  • A furan-2-ylmethyl substituent
  • A carboxamide functional group

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in key signaling pathways. The following mechanisms have been identified:

  • Enzyme Inhibition : The pyrazole moiety has been shown to inhibit various kinases, including those involved in cancer progression. For example, it may inhibit BRAF(V600E) and EGFR pathways, which are critical in tumor growth and survival .
  • Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), leading to altered signaling cascades that could influence inflammation and pain pathways .
  • Antioxidant Activity : Some studies suggest that derivatives of pyrazole compounds exhibit antioxidant properties, potentially reducing oxidative stress in cells .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description References
AntitumorInhibits cancer cell proliferation via kinase inhibition
Anti-inflammatoryModulates inflammatory pathways through receptor interactions
AntimicrobialExhibits activity against various bacterial strains
AntioxidantReduces oxidative stress in cellular models

Structure-Activity Relationships (SAR)

Research into the SAR of pyrazole derivatives indicates that modifications to the substituents on the pyrazole ring can significantly affect biological activity. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups (like fluorine) on the phenyl ring enhances binding affinity to target proteins, thereby increasing potency.
  • Furan Ring Contribution : The furan moiety may contribute to increased lipophilicity and improved membrane permeability, facilitating better bioavailability .

Case Studies and Research Findings

Several studies have explored the biological effects of related pyrazole compounds, providing insights into their potential applications:

  • Antitumor Activity : A study demonstrated that related pyrazole derivatives showed significant inhibitory effects on cancer cell lines, suggesting that structural modifications can lead to enhanced cytotoxicity against specific tumors .
  • Anti-inflammatory Properties : Research indicated that certain pyrazole compounds effectively reduced inflammation in animal models by inhibiting pro-inflammatory cytokines .
  • Antimicrobial Efficacy : Investigations into the antimicrobial properties revealed that some derivatives exhibited notable activity against both Gram-positive and Gram-negative bacteria, indicating potential for development as new antibiotics .

Q & A

Q. What are the recommended synthetic routes for 4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide?

The synthesis typically involves multi-step reactions:

  • Pyrazole core formation : Cyclocondensation of hydrazines with β-keto esters or diketones under acidic conditions. Substituents like 4-fluorophenyl can be introduced via nucleophilic aromatic substitution or Suzuki coupling .
  • Benzyloxy group incorporation : Alkylation of hydroxylated intermediates using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Furan-2-ylmethyl amidation : Coupling the pyrazole-3-carboxylic acid derivative with furan-2-ylmethylamine using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in anhydrous DCM . Microwave-assisted synthesis may enhance reaction efficiency for pyrazole derivatives .

Q. How should researchers characterize the structural integrity of this compound?

Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyloxy, fluorophenyl, and furan groups). Aromatic protons in the 6.5–8.5 ppm range and furan protons at ~6.3–7.4 ppm are diagnostic .
  • X-ray crystallography : Resolve spatial arrangements, particularly the orientation of the benzyloxy and fluorophenyl groups relative to the pyrazole core .
  • HRMS (High-Resolution Mass Spectrometry) : Validate molecular formula (e.g., C₂₄H₂₀FN₃O₃) .

Q. What preliminary assays are recommended to assess biological activity?

  • Enzyme inhibition assays : Test against kinases or phosphatases due to the pyrazole scaffold’s known affinity for ATP-binding pockets .
  • Cellular viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative activity. IC₅₀ values can guide dose-response studies .
  • Fluorescence-based binding studies : Evaluate interactions with biological targets (e.g., receptors) using Förster resonance energy transfer (FRET) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) influence bioactivity?

  • Benzyloxy vs. methoxy groups : Replace benzyloxy with methoxy to assess lipophilicity’s role in membrane permeability. LogP values correlate with cellular uptake .
  • Fluorophenyl substitution : Compare 4-fluorophenyl with 3,4-difluorophenyl analogs to study electronic effects on target binding. Fluorine’s electronegativity enhances binding specificity in hydrophobic pockets .
  • Furan replacement : Substitute furan-2-ylmethyl with thiophene or pyrrole to evaluate heterocycle-specific interactions. Furan’s oxygen may form hydrogen bonds absent in sulfur-containing analogs .

Q. What strategies mitigate instability in aqueous or oxidative conditions?

  • pH stability studies : Perform accelerated degradation tests across pH 1–10. The benzyloxy group may hydrolyze under strongly acidic/basic conditions, requiring formulation in buffered solutions .
  • Light/oxidative stability : Use LC-MS to identify degradation products (e.g., furan ring oxidation to maleic anhydride derivatives). Antioxidants like BHT can improve shelf life .

Q. How can computational methods optimize lead compound development?

  • Molecular docking : Simulate binding to targets like COX-2 or EGFR using AutoDock Vina. The pyrazole core and fluorophenyl group often occupy hydrophobic active-site pockets .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to predict activity of untested analogs .
  • ADMET prediction : Use SwissADME to estimate bioavailability. High molecular weight (>500 Da) may limit blood-brain barrier penetration .

Data Contradictions and Resolutions

  • Synthetic yields : Microwave-assisted methods () report higher yields (~80%) compared to traditional heating (~50%). Verify reproducibility by controlling microwave power and solvent choice .
  • Biological activity : While highlights anti-inflammatory potential, notes limited efficacy in neuroinflammation models. Context-dependent activity suggests target-specific screening .

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